4-(3-hydroxyphenyl)-N-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazine-1-carboxamide
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Overview
Description
4-(3-hydroxyphenyl)-N-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazine-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-hydroxyphenyl)-N-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a hydroxy-substituted benzene reacts with a suitable leaving group.
Formation of the Oxazole Moiety: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.
Coupling Reactions: The final step involves coupling the piperazine, hydroxyphenyl, and oxazole intermediates using amide bond formation techniques, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-(3-hydroxyphenyl)-N-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones under oxidative conditions.
Reduction: The oxazole ring can be reduced to form corresponding amines under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
4-(3-hydroxyphenyl)-N-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazine-1-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Material Science: Investigated for its potential use in the development of novel polymers and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(3-hydroxyphenyl)-N-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazine-1-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The hydroxyphenyl group can participate in hydrogen bonding, while the oxazole ring can engage in π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(3-hydroxyphenyl)piperazine-1-carboxamide: Lacks the oxazole moiety, which may affect its binding properties and reactivity.
N-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazine-1-carboxamide: Lacks the hydroxyphenyl group, which may reduce its potential for hydrogen bonding.
Uniqueness
4-(3-hydroxyphenyl)-N-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazine-1-carboxamide is unique due to the presence of both the hydroxyphenyl and oxazole groups, which confer distinct chemical and biological properties. This combination allows for versatile interactions in various applications, making it a valuable compound in research.
Properties
IUPAC Name |
4-(3-hydroxyphenyl)-N-[(5-methyl-1,3-oxazol-4-yl)methyl]piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-12-15(18-11-23-12)10-17-16(22)20-7-5-19(6-8-20)13-3-2-4-14(21)9-13/h2-4,9,11,21H,5-8,10H2,1H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGLYAXYOWIZEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)CNC(=O)N2CCN(CC2)C3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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